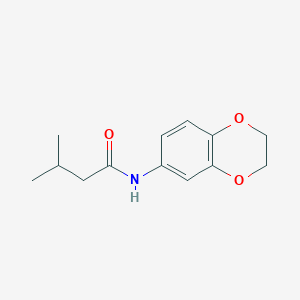![molecular formula C25H24N4O B7543812 N-{2-[benzyl(methyl)amino]ethyl}-2-pyridin-2-ylquinoline-4-carboxamide](/img/structure/B7543812.png)
N-{2-[benzyl(methyl)amino]ethyl}-2-pyridin-2-ylquinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[benzyl(methyl)amino]ethyl}-2-pyridin-2-ylquinoline-4-carboxamide, commonly known as BMQ, is a novel small molecule that has gained significant attention in recent years due to its potential applications in scientific research. BMQ is a quinoline-based compound that has been synthesized using a number of different methods.
科学的研究の応用
BMQ has been shown to have a number of potential applications in scientific research, particularly in the fields of cancer research and neuroscience. BMQ has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new anti-cancer therapies. In addition, BMQ has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
The exact mechanism of action of BMQ is not yet fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and neurodegeneration. BMQ has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In addition, BMQ has been shown to inhibit the activity of the protein kinase C (PKC) signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
BMQ has been shown to have a number of biochemical and physiological effects, particularly in cancer cells and neurons. BMQ has been found to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for the development of new anti-cancer therapies. In addition, BMQ has been shown to protect neurons from oxidative stress and excitotoxicity, which are two major mechanisms of neurodegeneration.
実験室実験の利点と制限
BMQ has a number of advantages for lab experiments, including its relatively simple synthesis method, its ability to inhibit the activity of specific enzymes and signaling pathways, and its potential applications in cancer research and neuroscience. However, there are also limitations to using BMQ in lab experiments, including its relatively low solubility in water and its potential toxicity to cells at high concentrations.
将来の方向性
There are a number of future directions for the research and development of BMQ. One potential direction is the development of new anti-cancer therapies based on the ability of BMQ to induce apoptosis in cancer cells. Another potential direction is the development of new neuroprotective therapies based on the ability of BMQ to protect neurons from oxidative stress and excitotoxicity. In addition, further research is needed to fully understand the mechanism of action of BMQ and to identify any potential side effects or toxicities associated with its use.
Conclusion
N-{2-[benzyl(methyl)amino]ethyl}-2-pyridin-2-ylquinoline-4-carboxamide, or BMQ, is a novel small molecule that has potential applications in scientific research, particularly in the fields of cancer research and neuroscience. BMQ has been synthesized using a number of different methods and has been shown to have a number of biochemical and physiological effects. While there are limitations to using BMQ in lab experiments, there are also a number of potential future directions for its research and development.
合成法
BMQ has been synthesized using a number of different methods, including the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction, the Buchwald-Hartwig amination reaction, and the Sonogashira coupling reaction. The most commonly used method for synthesizing BMQ is the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction, which involves the coupling of 2-iodo-4-(pyridin-2-yl)quinoline with N-(benzyl(methyl)amino)ethyl chloride in the presence of a palladium catalyst.
特性
IUPAC Name |
N-[2-[benzyl(methyl)amino]ethyl]-2-pyridin-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O/c1-29(18-19-9-3-2-4-10-19)16-15-27-25(30)21-17-24(23-13-7-8-14-26-23)28-22-12-6-5-11-20(21)22/h2-14,17H,15-16,18H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXLDHHVJNXRQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=N3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[Benzyl(methyl)amino]ethyl}-2-(pyridin-2-YL)quinoline-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-(2-Furoyl)piperazin-1-yl]-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B7543772.png)
![N-{2-[cyclohexyl(methyl)amino]ethyl}-2-pyridin-2-ylquinoline-4-carboxamide](/img/structure/B7543787.png)
![2-Cyclopropyl-5-[(2,6-dimethylphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B7543796.png)
![N-[4-[5-[(4-bromophenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]methanesulfonamide](/img/structure/B7543801.png)
![N-[4-[5-[(4-chlorophenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]methanesulfonamide](/img/structure/B7543804.png)
![N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B7543813.png)

![N-[3-(4-ethylpiperazin-1-yl)propyl]-2-pyridin-2-ylquinoline-4-carboxamide](/img/structure/B7543823.png)

![N-({3-[4-(2-cyclopropyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)benzamide](/img/structure/B7543831.png)
![N-[2-(2-methylpiperidin-1-yl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide](/img/structure/B7543846.png)
